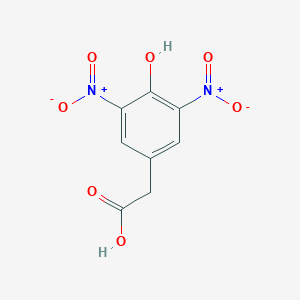

3,5-Dinitro-4-hydroxyphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3,5-dinitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O7/c11-7(12)3-4-1-5(9(14)15)8(13)6(2-4)10(16)17/h1-2,13H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVYQQLUGFSXQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146620 |

Source

|

| Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10463-37-3 |

Source

|

| Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10463-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10463-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6N6M4KJ4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Elucidating Molecular Architecture with NMR

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dinitro-4-hydroxyphenylacetic Acid

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers and professionals in drug development, confirming the precise structure of a compound is a non-negotiable prerequisite for further investigation. This guide provides a detailed analysis of the Proton (¹H) NMR spectrum of 3,5-Dinitro-4-hydroxyphenylacetic acid, a compound whose functionality suggests potential applications in various biochemical studies.

Our approach moves beyond a simple prediction of spectral data. As a Senior Application Scientist, the objective is to provide a holistic understanding, explaining the causal relationships between the molecule's electronic environment and the resulting NMR signals. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for its acquisition, and interpret the expected data, thereby offering a self-validating framework for analysis.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to examine the molecule's structure to identify all unique, or chemically non-equivalent, proton environments. 3,5-Dinitro-4-hydroxyphenylacetic acid possesses a plane of symmetry that bisects the molecule through the hydroxyl, C4, C1, and the acetic acid substituent. This symmetry dictates that the two aromatic protons are chemically equivalent, as are the two protons on the methylene (-CH₂) group.

The molecule presents four distinct proton environments:

-

Ar-H: Two equivalent aromatic protons at positions 2 and 6.

-

-CH₂-: Two equivalent benzylic methylene protons.

-

-OH: One phenolic hydroxyl proton.

-

-COOH: One carboxylic acid proton.

Each of these environments will give rise to a distinct signal in the ¹H NMR spectrum.

Predictive Analysis of the ¹H NMR Spectrum

The chemical environment surrounding each proton dictates its resonance frequency (chemical shift), the area of its corresponding signal (integration), and the signal's splitting pattern (multiplicity).

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).

-

Carboxylic Acid Proton (-COOH): These protons are highly deshielded and typically resonate in the 10-13 ppm region.[1][2] The signal is often a broad singlet due to rapid chemical exchange and hydrogen bonding.[2]

-

Aromatic Protons (Ar-H): Protons on a benzene ring typically appear between 7-9 ppm.[3] In this molecule, the two powerful electron-withdrawing nitro (-NO₂) groups will significantly deshield the aromatic protons, pushing their chemical shift far downfield, likely in the range of 8.5 - 9.0 ppm. This is consistent with data from similar dinitrophenyl compounds.[4]

-

Phenolic Hydroxyl Proton (-OH): The chemical shift of phenolic protons can vary, typically appearing between 4-10 ppm.[1][5] Its exact position is sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. It generally appears as a broad singlet.[5]

-

Methylene Protons (-CH₂-): These benzylic protons are adjacent to an aromatic ring and a carboxylic acid group. A typical benzylic proton appears around 2.3-2.5 ppm.[3] Protons alpha to a carboxylic acid are found in the 2-3 ppm range.[2] The combined deshielding effects will likely place this signal in the 3.5 - 4.0 ppm range.

Integration

The integrated area of each signal is directly proportional to the number of protons it represents. For 3,5-Dinitro-4-hydroxyphenylacetic acid, the expected integration ratio would be:

-

Ar-H : -CH₂- : -OH : -COOH = 2 : 2 : 1 : 1

This ratio provides a quantitative count of the protons in each unique environment, serving as a critical check for structural assignment.

Multiplicity (Spin-Spin Splitting)

Multiplicity arises from the interaction of a proton with its non-equivalent neighboring protons (typically on adjacent carbons), a phenomenon known as spin-spin coupling. The pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.

-

Aromatic Protons (Ar-H): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. They have no non-equivalent neighboring protons to couple with. While a weak four-bond meta-coupling (~2 Hz) can sometimes be observed in aromatic systems, it often results in a broadened singlet rather than a distinct doublet.[6][7] Therefore, this signal is predicted to be a singlet .

-

Methylene Protons (-CH₂-): These protons have no protons on the adjacent carbon atom of the carboxylic acid group. Coupling to the aromatic protons is a four-bond coupling, which is typically too weak to be resolved. Thus, this signal will appear as a singlet .

-

-OH and -COOH Protons: Protons on heteroatoms like oxygen typically do not exhibit spin-spin coupling with protons on adjacent carbons. This is because they undergo rapid chemical exchange with each other and with trace amounts of water in the solvent, which averages out the coupling information.[2] Both signals are expected to be broad singlets .

Summary of Predicted Spectral Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 1H | Broad Singlet |

| Aromatic (Ar-H) | 8.5 - 9.0 | 2H | Singlet |

| Phenolic (-OH) | 4.0 - 10.0 (variable) | 1H | Broad Singlet |

| Methylene (-CH₂-) | 3.5 - 4.0 | 2H | Singlet |

Experimental Protocol for Spectrum Acquisition

A meticulously prepared sample is the foundation of a high-quality NMR spectrum.[8] The following protocol outlines the standard procedure for obtaining the ¹H NMR spectrum of 3,5-Dinitro-4-hydroxyphenylacetic acid.

Step 1: Solvent Selection

-

Rationale: NMR experiments are conducted in deuterated solvents, where protons (¹H) are replaced by deuterium (²H). This is crucial to avoid a massive solvent signal that would obscure the signals from the sample.[9][10] The deuterium signal is also used by the spectrometer to stabilize, or "lock," the magnetic field.[11]

-

Choice of Solvent: Due to the presence of two acidic protons (-OH, -COOH) and the polar nitro groups, 3,5-Dinitro-4-hydroxyphenylacetic acid requires a polar, aprotic solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is highly effective at dissolving polar and ionic compounds.[9][12] Acetone-d₆ is another viable option.

Step 2: Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the purified solid compound. For routine ¹H NMR, this concentration provides a good signal-to-noise ratio in a reasonable time.[8][13]

-

Dissolution: Transfer the solid to a clean, small vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[8][13]

-

Homogenization: Gently agitate or vortex the vial until the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR peaks.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure no solid particulates are transferred.

-

Referencing: The residual proton signal of DMSO-d₆ (a quintet at ~2.50 ppm) can be used as a secondary internal reference to calibrate the chemical shift axis. Tetramethylsilane (TMS) can be added as a primary reference (0 ppm), but is often omitted for simplicity when using well-characterized solvents.[13]

Step 3: D₂O Exchange for Peak Confirmation

-

Purpose: To definitively identify the exchangeable -OH and -COOH protons.

-

Procedure: After acquiring the initial spectrum, remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample. Cap the tube, invert it several times to mix, and re-acquire the spectrum.

-

Expected Outcome: The protons of the -OH and -COOH groups will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signals corresponding to the hydroxyl and carboxylic acid protons will disappear or significantly diminish in intensity.[2] This is a classic and authoritative technique for assigning labile protons.

Conclusion

The ¹H NMR spectrum of 3,5-Dinitro-4-hydroxyphenylacetic acid is predicted to be remarkably simple and highly informative. It should display four distinct singlets, corresponding to the aromatic, methylene, phenolic, and carboxylic acid protons. The significant downfield shift of the aromatic protons provides clear evidence of the strong deshielding effect of the two nitro groups. The integration ratio of 2:2:1:1, combined with the characteristic chemical shifts and the confirmation of the labile protons via D₂O exchange, provides a robust and self-validating data set for the unequivocal confirmation of the compound's structure. This guide serves as a comprehensive framework for researchers, grounding spectral prediction in fundamental principles and linking it to a rigorous experimental protocol.

References

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Oregon State University. 1H NMR Chemical Shifts. [Link]

-

Kaplan, F., & Sudmeier, J. L. (1967). Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Analytical Chemistry, 39(8), 903–905. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Wikipedia. 3,4-Dihydroxyphenylacetic acid. [Link]

-

NIST. 3,5-Dimethoxy-4-hydroxyphenylacetic acid. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

-

University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

Wiley Science Solutions. SpectraBase. [Link]

- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

-

St. Cloud State University. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

NMR-Predict. Simulate and predict NMR spectra. [Link]

-

Reddit. (2021). Why does NMR use deuterated solvents?[Link]

-

University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. 2,4-Dinitrophenol. [Link]

-

PubMed. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

-

Wiley Science Solutions. Spectral Databases. [Link]

-

ResearchGate. 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)...[Link]

-

Western University. NMR Sample Preparation. [Link]

-

FoodBAll. Spectral Libraries. [Link]

-

YouTube. (2016). HMNR Aromatic Coupling. [Link]

-

University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

PubChem. 3-Chloro-4-hydroxyphenylacetic acid. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organomation.com [organomation.com]

- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. labinsights.nl [labinsights.nl]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

chemical structure and reactivity of 3,5-Dinitro-4-hydroxyphenylacetic acid

An In-Depth Technical Guide to the Chemical Structure and Reactivity of 3,5-Dinitro-4-hydroxyphenylacetic Acid

Abstract

3,5-Dinitro-4-hydroxyphenylacetic acid is a multifaceted organic compound characterized by a unique substitution pattern that imparts a range of interesting chemical properties. This guide provides a comprehensive overview of its structure, physicochemical characteristics, synthesis, and reactivity. We will delve into the electronic effects of the nitro, hydroxyl, and acetic acid functional groups, which collectively govern its behavior in chemical reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this and similar molecules in their work.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding 3,5-Dinitro-4-hydroxyphenylacetic acid lies in its molecular architecture. The molecule consists of a benzene ring substituted with two nitro groups at positions 3 and 5, a hydroxyl group at position 4, and an acetic acid group at position 1. This specific arrangement of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups creates a complex electronic environment that significantly influences the molecule's properties and reactivity.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3,5-Dinitro-4-hydroxyphenylacetic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₇ | |

| Molecular Weight | 242.14 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | 192-194 °C | |

| pKa | Not experimentally determined, but estimated to be around 3-4 for the carboxylic acid and 4-5 for the phenol due to the strong electron-withdrawing effects of the nitro groups. | N/A |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and acetone. Sparingly soluble in water. | General knowledge based on structure |

Spectroscopic Profile

The spectroscopic data for 3,5-Dinitro-4-hydroxyphenylacetic acid provides a detailed picture of its molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methylene protons of the acetic acid group, and broad singlets for the acidic protons of the carboxylic acid and hydroxyl groups. The exact chemical shifts would be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the different carbon atoms in the molecule, with the carbons attached to the nitro groups being significantly downfield.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro groups, and the C-H stretches of the aromatic ring and methylene group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups like COOH, NO₂, and OH.

Synthesis and Manufacturing

The synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid typically proceeds via the nitration of 4-hydroxyphenylacetic acid. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired dinitration at the positions ortho to the hydroxyl group and meta to the acetic acid group.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid.

Caption: Electronic effects of substituents on the aromatic ring.

Key Reactions

-

Acidity: The phenolic proton is significantly more acidic than that of phenol itself due to the electron-withdrawing nitro groups, which stabilize the resulting phenoxide ion. The carboxylic acid proton is also highly acidic.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro groups. The hydroxyl group can be a target for substitution under certain conditions.

-

Reactions of the Carboxylic Acid Group: The acetic acid side chain can undergo typical carboxylic acid reactions, such as esterification, amidation, and reduction to the corresponding alcohol.

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This opens up a pathway to synthesize a variety of substituted anilines.

Applications and Future Directions

While 3,5-Dinitro-4-hydroxyphenylacetic acid is not a widely used commercial chemical, its unique structure makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.

Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The presence of multiple functional groups that can be selectively modified allows for the construction of a wide range of derivatives. For example, the reduction of the nitro groups to amines, followed by diazotization and substitution, can introduce a variety of substituents onto the aromatic ring.

Potential Pharmacological Activity

Nitrated phenolic compounds have been investigated for a variety of biological activities. While there is limited specific research on 3,5-Dinitro-4-hydroxyphenylacetic acid itself, its structural motifs are present in molecules with known pharmacological properties. Further investigation into its biological activity, and that of its derivatives, could be a promising area of research.

Ligand for Metal Complexes

The presence of the carboxylic acid and hydroxyl groups makes 3,5-Dinitro-4-hydroxyphenylacetic acid a potential ligand for the formation of metal complexes. The electronic properties of the ring, modulated by the nitro groups, could influence the stability and reactivity of such complexes, making them of interest in catalysis and materials science.

Conclusion

3,5-Dinitro-4-hydroxyphenylacetic acid is a compound with a rich and complex chemical personality. Its synthesis, while straightforward in principle, requires careful control of reaction conditions. Its reactivity is a delicate balance of the electronic effects of its multiple functional groups. While its direct applications are currently limited, its potential as a versatile synthetic intermediate and a scaffold for the development of new functional molecules makes it a compound of significant interest to the chemical research community. Further exploration of its properties and reactions is likely to uncover new and valuable applications.

References

-

PubChem. (n.d.). 3,5-Dinitro-4-hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Stability of 3,5-Dinitro-4-hydroxyphenylacetic Acid Under Experimental Conditions

Introduction

3,5-Dinitro-4-hydroxyphenylacetic acid is a nitroaromatic compound with potential applications in various fields, including pharmaceuticals and as a chemical intermediate. The stability of this molecule is a critical parameter that dictates its storage, handling, and formulation development. This guide provides a comprehensive overview of the factors influencing the stability of 3,5-Dinitro-4-hydroxyphenylacetic acid and outlines a systematic approach to its evaluation under experimental conditions. Our focus is on providing a scientifically rigorous framework for researchers, scientists, and drug development professionals to understand and investigate the degradation pathways and establish a robust stability profile for this compound.

Physicochemical Properties and Their Impact on Stability

| Property | Inferred Value/Characteristic | Rationale and Impact on Stability |

| pKa | Carboxylic Acid: ~3-4Phenolic Hydroxyl: ~5-6 | The presence of two electron-withdrawing nitro groups will significantly increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to 4-hydroxyphenylacetic acid. The lower pKa of the phenol suggests that the compound will be more susceptible to oxidation at neutral and basic pH due to the formation of the more reactive phenoxide ion. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The dinitrophenyl group increases hydrophobicity, while the carboxylic acid and hydroxyl groups contribute to some water solubility. Solubility will be pH-dependent, increasing significantly at pH values above the pKa of the carboxylic acid and phenolic hydroxyl. This is a critical consideration for designing solution-state stability studies. |

| UV-Vis Absorption | Expected λmax ~300-400 nm | Nitrophenols are known to absorb in the UV-Vis region. The exact absorption maximum will be influenced by the solvent and pH. This property is crucial for developing a stability-indicating HPLC method with UV detection.[1][2] |

Potential Degradation Pathways

Nitroaromatic compounds can undergo degradation through several pathways, including hydrolysis, oxidation, and photolysis.[3][4][5] The presence of multiple functional groups in 3,5-Dinitro-4-hydroxyphenylacetic acid suggests a complex degradation profile.

Hydrolysis

While the ester and amide functional groups are generally more susceptible to hydrolysis, the ether linkage in the aromatic ring and the carboxylic acid group can also undergo hydrolysis under extreme pH and temperature conditions. However, for 3,5-Dinitro-4-hydroxyphenylacetic acid, significant hydrolytic degradation is less likely compared to oxidative and photolytic pathways under typical experimental conditions.

Oxidation

The phenolic hydroxyl group makes the molecule susceptible to oxidation, especially in the presence of oxidizing agents or under basic conditions where the phenoxide ion is formed.[6] The electron-withdrawing nitro groups can influence the oxidation potential.

Caption: Proposed Oxidative Degradation.

Photodegradation

Nitroaromatic compounds are known to be photosensitive.[7] Exposure to light, particularly in the UV range, can lead to the formation of reactive species and subsequent degradation. The nitro groups can be reduced, and the aromatic ring can undergo cleavage.

Caption: General Photodegradation Pathway.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[8][9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]

Experimental Protocol for Forced Degradation

The following protocol provides a framework for conducting a comprehensive forced degradation study on 3,5-Dinitro-4-hydroxyphenylacetic acid. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[11]

1. Preparation of Stock Solution:

-

Prepare a stock solution of 3,5-Dinitro-4-hydroxyphenylacetic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at room temperature for 2, 4, and 8 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Incubate at room temperature for 24, 48, and 72 hours, protected from light.

-

At each time point, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a stability chamber at 60°C and 75% relative humidity for 1, 2, and 4 weeks.[12]

-

At each time point, dissolve a portion of the solid in the mobile phase to a final concentration of 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the stock solution (in a quartz cuvette) and the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals.

-

3. Sample Analysis:

-

All stressed samples should be analyzed by a validated stability-indicating HPLC method.

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[13]

Method Development Strategy:

-

Column Selection: A C18 or a Phenyl-Hexyl column is a good starting point for the separation of aromatic compounds.[14]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at the λmax of 3,5-Dinitro-4-hydroxyphenylacetic acid should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the stressed samples to ensure that the API peak is free from any co-eluting degradation products.

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined from UV-Vis spectrum |

| Injection Volume | 10 µL |

Conclusion

The stability of 3,5-Dinitro-4-hydroxyphenylacetic acid is a multifaceted parameter influenced by its inherent chemical structure and external environmental factors. This guide has provided a comprehensive framework for systematically investigating its stability. By understanding its physicochemical properties, proposing potential degradation pathways, and executing a well-designed forced degradation study coupled with a validated stability-indicating HPLC method, researchers can establish a robust stability profile. This knowledge is paramount for the successful development of formulations and for ensuring the quality, safety, and efficacy of any product containing this compound.

References

-

MDPI. (n.d.). Electrocatalytic Oxidation of Nitrophenols via Ag Nanoparticles Supported on Citric-Acid-Modified Polyaniline. Retrieved from [Link]

-

PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]

-

ACS Publications. (n.d.). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Retrieved from [Link]

-

PubMed. (1979). Enzymatic oxidation of p-nitrophenol. Retrieved from [Link]

-

PubMed. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Retrieved from [Link]

-

ACS Publications. (2022). Important yet Overlooked HONO Source from Aqueous-phase Photochemical Oxidation of Nitrophenols. Retrieved from [Link]

-

ACS Publications. (n.d.). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Retrieved from [Link]

-

Drug Discovery and Development. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydroxyl Radical-Involving p-Nitrophenol Oxidation during Its Reduction by Nanoscale Sulfidated Zerovalent Iron under Anaerobic Conditions. Retrieved from [Link]

-

PNAS. (2022). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Retrieved from [Link]

-

ResolveMass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathway of 2,4-dinitrophenol (DNP), and... Retrieved from [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

EPA. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Waters. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

-

EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

NCBI. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

Zenodo. (2022). SYNTHESIS OF SUBSTITUTED DINITROPHENYL KETONES AND PHENYLACETIC ACIDS. PART I. Retrieved from [Link]

-

CSWAB. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

-

Springer. (n.d.). Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. Retrieved from [Link]

-

Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

-

Zenodo. (2022). SYNTHESIS OF SUBSTITUTED DINITROPHENYL KETONES AND PHENYLACETIC ACIDS. PART IV. Retrieved from [Link]

-

MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. Retrieved from [Link]

-

SciELO. (n.d.). Degradation of 2,4-dinitrophenol by Aspergillus niger AN 400 in batch reactors with immobilized biomass. Retrieved from [Link]

-

University of East Anglia. (n.d.). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products | Request PDF. Retrieved from [Link]

-

MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As... Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyphenylacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3,4-Dihydroxyphenylacetic acid (FDB000316). Retrieved from [Link]

Sources

- 1. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 2. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. sgs.com [sgs.com]

- 12. onyxipca.com [onyxipca.com]

- 13. epa.gov [epa.gov]

- 14. agilent.com [agilent.com]

3,5-Dinitro-4-hydroxyphenylacetic acid material safety data sheet

The following technical guide provides an in-depth analysis of 3,5-Dinitro-4-hydroxyphenylacetic acid , a specialized reagent used primarily in immunology and bioconjugation.

Handling, Properties, and Applications in Bioconjugation

Executive Summary

3,5-Dinitro-4-hydroxyphenylacetic acid (CAS: 10463-37-3) is a bifunctional aromatic compound serving as a critical hapten-linker in immunological research. It combines the highly immunogenic 2,4-dinitrophenyl (DNP) moiety—a classic model antigen—with a carboxylic acid functional group.

Unlike simple DNP reagents (e.g., 2,4-Dinitrofluorobenzene) that react indiscriminately with nucleophiles, this acetic acid derivative allows for controlled, site-specific conjugation to carrier proteins (e.g., BSA, KLH) via amide bond formation. This guide details the physicochemical properties, safety protocols (MSDS analysis), and experimental workflows for its use in drug development and antibody generation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Identity

-

IUPAC Name: 2-(4-hydroxy-3,5-dinitrophenyl)acetic acid

-

CAS Number: 10463-37-3

-

Molecular Formula: C₈H₆N₂O₇

-

Molecular Weight: 242.14 g/mol

-

Structure: Phenylacetic acid backbone with nitro groups at positions 3 and 5, and a hydroxyl group at position 4.

Physicochemical Characteristics

| Property | Value / Description | Technical Insight |

| Appearance | Yellow crystalline powder | The yellow color arises from the extended conjugation of the nitro groups with the phenol. |

| Solubility | DMSO, DMF, MeOH, Basic Aqueous Buffers | Poorly soluble in cold acidic water. Solubilization is driven by deprotonation of the carboxyl/phenol groups. |

| pKa (Carboxyl) | ~4.5 (Estimated) | Typical for phenylacetic acids; allows for EDC/NHS activation. |

| pKa (Phenol) | ~3.5–4.0 | The two ortho-nitro groups are strongly electron-withdrawing, significantly increasing the acidity of the phenol compared to unsubstituted phenol (pKa ~10). |

| UV-Vis Absorbance | The DNP chromophore has a strong extinction coefficient ( |

Safety Assessment (MSDS Deep Dive)

Critical Note: This compound shares structural and toxicological features with 2,4-Dinitrophenol (DNP), a known metabolic poison and explosive hazard.

Core Hazards

-

Metabolic Uncoupling (Toxicity):

-

Mechanism: Like other dinitrophenols, this compound acts as a protonophore. It can transport protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for ATP synthesis.[1][2]

-

Risk: Fatal hyperthermia and metabolic collapse if ingested or absorbed in significant quantities.

-

-

Explosive Potential:

-

Mechanism: Polynitro-aromatics are shock-sensitive. While the acetic acid tail adds some stability compared to picric acid, dry salts (phenolate salts with metals) can be highly explosive.

-

Control: Always store wet or in solution if possible. Avoid contact with heavy metals (lead, copper) which form sensitive picrates.

-

-

Skin Sensitization:

-

DNP derivatives are potent sensitizers. Direct contact can induce allergic dermatitis and stains skin yellow (xanthoproteic reaction).

-

Handling Protocols

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle only in a fume hood.

-

Storage: Store at 2–8°C, protected from light. Keep container tightly closed to prevent drying if supplied dampened.

-

Spill Response: Do not sweep dry dust (friction hazard). Wet the spill with water/ethanol, absorb with inert material (vermiculite), and dispose of as hazardous chemical waste.

Application: Bioconjugation Workflow

The primary utility of this molecule is to create DNP-Protein Conjugates . These conjugates are used to raise anti-DNP antibodies, which serve as standard controls in mast cell degranulation assays and IgE research.

The Causality of Choice

Why use 3,5-Dinitro-4-hydroxyphenylacetic acid instead of Dinitrofluorobenzene (DNFB)?

-

DNFB: Reacts randomly with Lysine, Cysteine, and Histidine. Hard to control "Hapten Density."

-

DNP-Acetic Acid: Reacts only after activation (e.g., with EDC). This allows precise control over the conjugation ratio by limiting the equivalents of the activator, ensuring the protein remains soluble and functional.

Protocol: Preparation of DNP-BSA Immunogen

Objective: Conjugate DNP-Acetic Acid to Bovine Serum Albumin (BSA) via Lysine residues.

Materials:

-

3,5-Dinitro-4-hydroxyphenylacetic acid (DNP-AA)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Carrier Protein: BSA (Bovine Serum Albumin)

-

Coupling Buffer: PBS, pH 7.2 or MES, pH 6.0.

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mg of DNP-AA in 0.5 mL of dry DMSO.

-

Activation (The Active Ester):

-

Conjugation:

-

Dissolve 10 mg BSA in 2 mL of Coupling Buffer (PBS).

-

Slowly add the activated DNP-AA solution to the BSA solution while stirring.

-

Incubate for 2 hours at Room Temperature or overnight at 4°C.

-

-

Purification (Self-Validation):

-

Dialyze the reaction mixture against 4L of PBS (3 changes over 24 hours) to remove unreacted DNP-AA and byproducts.

-

Visual Check: The BSA solution should turn bright yellow, indicating successful attachment of the DNP chromophore.

-

Visualization: Conjugation Pathway

The following diagram illustrates the chemical activation and conjugation logic.

Caption: Workflow for converting 3,5-Dinitro-4-hydroxyphenylacetic acid into a stable protein immunogen via carbodiimide chemistry.

Quantification & Quality Control

To validate the "Hapten Density" (moles of DNP per mole of Protein), use the distinct absorbance of the nitro groups.

-

Measure Absorbance: Measure

(DNP peak) and -

Correction Factor: DNP absorbs slightly at 280 nm. Correct the protein absorbance:

(Note: The 0.3 factor is an approximation for DNP; verify with specific lot). -

Calculate Molar Ratio:

References

-

PubChem. (n.d.).[5] 3,5-Dinitro-4-hydroxyphenylacetic acid (Compound Summary). National Library of Medicine.[6] Retrieved January 31, 2026, from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 3,5-Dinitro-4-hydroxyphenylacetic acid. Retrieved January 31, 2026, from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS coupling protocols).

- Eisen, H. N., & Siskind, G. W. (1964). Variations in affinities of antibodies during the immune response. Biochemistry, 3(7), 996-1008.

Sources

- 1. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. youtube.com [youtube.com]

- 5. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Acquisition of 3,5-Dinitro-4-hydroxyphenylacetic Acid: A Technical Guide for Researchers

To the Senior Scientist, Researcher, and Drug Development Professional: This guide addresses the procurement and synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid (DN-HPAA). Initial investigations reveal that this compound is not a standard catalog item available for off-the-shelf purchase. Its specialized nature necessitates a custom synthesis approach. This document provides a comprehensive overview of potential custom synthesis partners, a plausible synthetic pathway for its production, and the requisite analytical methods for quality assurance, empowering your research and development endeavors.

Section 1: Sourcing Strategy - Custom Synthesis and Contract Research Organizations

Given the absence of 3,5-Dinitro-4-hydroxyphenylacetic acid from major chemical supplier catalogs, researchers must engage with a Contract Research Organization (CRO) or a custom synthesis laboratory. These organizations specialize in producing non-standard molecules on a fee-for-service (FFS) or full-time equivalent (FTE) basis.

-

Fee-for-Service (FFS): This model is ideal for well-defined, one-off synthesis projects. A fixed price is agreed upon for the delivery of a specified quantity and purity of the target compound. This approach is recommended when a literature-based synthetic route is available and requires minimal optimization.

-

Full-Time Equivalent (FTE): For more complex projects that may involve route scouting, process development, or the synthesis of multiple analogs, an FTE model is more suitable. This involves dedicating a chemist or a team to the project for a specified period. This approach offers greater flexibility and is akin to having an extension of your own research team.

The following is a list of reputable organizations with extensive experience in custom organic synthesis that could be contracted for the production of 3,5-Dinitro-4-hydroxyphenylacetic acid:

-

Life Chemicals: With over 30 years of experience, they offer comprehensive custom synthesis of a wide range of small molecules, including building blocks and intermediates.[1]

-

CalChem Synthesis: A US-based CRO specializing in custom synthesis of organic molecules, process research, and development for the biotech and pharmaceutical industries.[2]

-

Otava Chemicals: Provides custom synthesis services with over two decades of experience, specializing in complex organic synthesis and medicinal chemistry.[3]

-

Enamine: Offers world-class chemical synthesis services for a wide variety of organic compounds from milligram to kilogram scales.[4]

-

Richman Chemical: Provides a full range of custom synthesis and manufacturing services, including complex multi-step organic synthesis.[5]

-

Tocris Bioscience: Features a team of PhD-qualified chemists experienced in the synthesis of diverse, high-purity organic compounds.[6]

-

Apex Molecular: Designs bespoke projects and offers both FFS and FTE models for chemical synthesis, from proof-of-concept to scale-up.

-

Charles River Laboratories: A flexible chemistry CRO that provides various business models, including fee-for-service, to support drug discovery and development.[7]

-

EMBL Chemical Synthesis Core Facility: Offers custom synthesis of small molecules and chemical probes for the research community.[8]

-

SigutLabs: A CRO that develops novel synthetic routes and provides services for complex organic synthesis to a range of clients from start-ups to large pharmaceutical companies.[9]

Section 2: Proposed Synthetic Pathway

The synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid would proceed via an electrophilic aromatic substitution reaction, specifically the dinitration of the commercially available precursor, 4-hydroxyphenylacetic acid.

The Chemistry of Nitration

The key to this synthesis is the regioselectivity of the nitration. The starting material, 4-hydroxyphenylacetic acid, has two substituents on the benzene ring: a hydroxyl (-OH) group and an acetic acid (-CH₂COOH) group.

-

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para- directing group. It donates electron density to the ring, making the positions ortho (2 and 6) and para (4) to it more susceptible to electrophilic attack.

-

Acetic Acid Group (-CH₂COOH): This group is weakly deactivating and also ortho-, para- directing.

Given that the para position is already occupied by the acetic acid group, the powerful activating and directing effect of the hydroxyl group will dominate, directing the incoming nitro groups to the positions ortho to it, which are positions 3 and 5.

A plausible method involves treating 4-hydroxyphenylacetic acid with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Workflow: Synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid

The following diagram outlines the proposed workflow for the synthesis, purification, and analysis of the target compound.

Caption: Proposed workflow for the synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid.

Section 3: Commercially Available Precursors and Reagents

The successful synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid hinges on the availability of high-purity starting materials. The primary precursor and essential reagents are readily available from major chemical suppliers.

| Compound | CAS Number | Function | Potential Suppliers |

| 4-Hydroxyphenylacetic acid | 156-38-7 | Starting Material | Sigma-Aldrich[1][10], Thermo Fisher Scientific[2][11], Cayman Chemical[12], TCI America[3] |

| Nitric Acid (conc.) | 7697-37-2 | Nitrating Agent | Major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher) |

| Sulfuric Acid (conc.) | 7664-93-9 | Catalyst | Major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher) |

Section 4: Quality Control and Analytical Characterization

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and integrity of the final compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): An indispensable tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an acid modifier like formic or acetic acid) would likely provide good separation. UV detection at a wavelength corresponding to the absorbance maximum of the nitrated aromatic ring would be appropriate. Methods for analyzing phenol and nitrophenols by HPLC have been well-documented.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It is crucial for confirming the molecular weight of the synthesized compound. Selective detection can be achieved by monitoring the phenolate anion [M-H]⁻.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The ¹H NMR spectrum would be expected to show two singlets in the aromatic region, confirming the 1,3,4,5-tetrasubstituted pattern, along with a singlet for the methylene protons of the acetic acid group.

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, including the hydroxyl (-OH) stretch, the carboxylic acid C=O stretch, and the characteristic symmetric and asymmetric stretches of the nitro (-NO₂) groups.

Section 5: Safety and Handling of Nitration Reactions

Nitration reactions are highly exothermic and involve corrosive and hazardous materials. Strict adherence to safety protocols is paramount.

-

Hazards:

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.

-

Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to runaway reactions and the formation of dangerous byproducts.

-

Toxicity: Fumes from nitric acid and nitrogen oxides (NOx) that may be generated are highly toxic upon inhalation.[10]

-

-

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.

-

Ventilation: All work must be conducted in a certified chemical fume hood to prevent exposure to toxic fumes.

-

Temperature Control: The reaction should be performed in a cooling bath (ice/water or ice/salt) to maintain a low temperature, especially during the addition of the nitrating mixture.

-

Slow Addition: The nitrating agent must be added slowly and portion-wise to the substrate solution to control the reaction rate and temperature.

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Spill containment kits for acids should be on hand.

-

This guide provides a comprehensive framework for researchers to obtain 3,5-Dinitro-4-hydroxyphenylacetic acid. By partnering with a suitable custom synthesis provider and ensuring rigorous adherence to the outlined synthetic and safety protocols, the successful acquisition of this compound for advanced research applications is achievable.

References

-

CalChem Synthesis. (n.d.). CalChem Synthesis | San Diego | California. Retrieved February 12, 2026, from [Link]

-

Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 12, 2026, from [Link]

- Goshima, N., et al. (2000). Nitration of the salivary component 4-hydroxyphenylacetic acid in the human oral cavity: enhancement of nitration under acidic conditions. Journal of Oral Science, 42(3), 139-145.

- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.

-

Richman Chemical Inc. (n.d.). Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Retrieved February 12, 2026, from [Link]

-

Pharmaceutical Manufacturing Resource Directory. (n.d.). Custom Synthesis Compare 6 Companies. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved February 12, 2026, from [Link]

- Lüttke, J., et al. (1999). Determination of Nitrated Phenolic Compounds in Rain by Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry. Analytical Chemistry, 71(13), 2657-2662.

-

SigutLabs. (n.d.). Contract research. Retrieved February 12, 2026, from [Link]

- Mironova, I. V., et al. (2017). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Molecules, 22(10), 1648.

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved February 12, 2026, from [Link]

- Kelly, C. B., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1672-1681.

- Khabarov, Y. G., et al. (2013). Method of producing 2,4-dinitrophenol.

- Gopaul, N. K., et al. (2001). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Biochemical Journal, 359(Pt 2), 357–364.

- Song, K., et al. (2021). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. Atmospheric Chemistry and Physics, 21(10), 7917-7932.

-

Chegg. (2020, August 4). Discuss the mechanism of the green nitration of 4-hydroxyphenylacetic acid. Retrieved February 12, 2026, from [Link]

-

Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Retrieved February 12, 2026, from [Link]

- vibzzlab. (2021, October 7). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene [Video]. YouTube.

-

Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Retrieved February 12, 2026, from [Link]

-

Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. Retrieved February 12, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Drug Discovery Chemistry Services. Retrieved February 12, 2026, from [Link]

-

EMBL. (n.d.). Service Fees for External Users – Chemical Synthesis Core Facility. Retrieved February 12, 2026, from [Link]

- Song, K., et al. (2021). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Atmospheric Chemistry and Physics Discussions, 1-21.

-

European Molecular Biology Laboratory. (n.d.). Services – Chemical Synthesis Core Facility. Retrieved February 12, 2026, from [Link]

- Okeri, O. J., & Arhewoh, M. I. (2016). Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2- Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye. IOSR Journal of Applied Chemistry, 9(8), 52-57.

- Romero-Cortes, M., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

- Tekel, J., & Kovačičová, J. (1993). Determination of Nitrophenols and Nitrocresols in Gaseous Samples. Chemical Papers, 47(5), 332-335.

Sources

- 1. 4-Hydroxyphenylacetic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Hydroxyphenylacetic Acid | 156-38-7 | TCI AMERICA [tcichemicals.com]

- 3. unilongindustry.com [unilongindustry.com]

- 4. Cas Landing [thermofisher.com]

- 5. 4-Hydroxyphenylacetic acid, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Hydroxyphenylacetic acid 98% [diagonal.de]

- 7. 4-羟基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Hydroxyphenylacetic acid, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 4-ヒドロキシフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]

- 12. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Conjugation of 3,5-Dinitro-4-hydroxyphenylacetic Acid to Bovine Serum Albumin (BSA)

Introduction & Principle

This guide details the covalent coupling of 3,5-Dinitro-4-hydroxyphenylacetic acid (DNHPA) to Bovine Serum Albumin (BSA) . This process creates a hapten-carrier conjugate, rendering the small, non-immunogenic DNHPA molecule capable of eliciting an immune response for antibody production.

The Challenge: Hapten Immunogenicity

DNHPA (

The Chemistry: EDC/Sulfo-NHS Activation

We utilize a two-step zero-length crosslinking strategy. The carboxylic acid tail of DNHPA is the "handle."

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the DNHPA carboxyl group to form an unstable O-acylisourea intermediate.

-

Stabilization: N-Hydroxysulfosuccinimide (Sulfo-NHS) displaces the intermediate to form a stable, amine-reactive NHS ester.[1]

-

Conjugation: The NHS-ester reacts with primary amines (Lysine residues) on the BSA surface, forming a stable amide bond.

Why this method? Direct EDC coupling without NHS is inefficient and prone to hydrolysis. The addition of Sulfo-NHS increases coupling efficiency by >10-fold and allows for a two-step process that prevents BSA-BSA crosslinking (polymerization).

Visual Workflows

Chemical Mechanism

The following diagram illustrates the molecular transformation from free acid to stable conjugate.

Caption: Step-wise activation of DNHPA carboxyl group followed by amine conjugation.

Experimental Workflow

The operational sequence ensures optimal pH conditions for each chemical event.

Caption: Operational pipeline from solubilization to quality control.

Detailed Protocol

Materials Required

| Reagent | Specification | Purpose |

| DNHPA | 3,5-Dinitro-4-hydroxyphenylacetic acid | Hapten (Target) |

| BSA | Bovine Serum Albumin (Imject™ or equiv.)[1][2][3][4][5][6][7] | Carrier Protein |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Carboxyl Activator |

| Sulfo-NHS | N-Hydroxysulfosuccinimide | Stabilizer |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal for EDC |

| Conjugation Buffer | 1X PBS, pH 7.2 - 7.4 | Optimal for Amine coupling |

| Solvent | Dry DMSO or DMF | Hapten Solubilization |

| Desalting Column | Zeba™ Spin or PD-10 (7K MWCO) | Purification |

Step 1: Hapten Solubilization & Activation

Critical Insight: DNHPA is hydrophobic. Do not attempt to dissolve it directly in aqueous buffer, as it may precipitate or dissolve incompletely, leading to poor activation.

-

Dissolve Hapten: Dissolve 2 mg of DNHPA in 100 µL of dry DMSO. Ensure complete dissolution.

-

Prepare Activation Mix: Add the 100 µL DNHPA solution to 900 µL of Activation Buffer (MES, pH 6.0) .

-

Note: If precipitate forms, add more DMSO dropwise until clear (keep DMSO <30% total volume).

-

-

Add Crosslinkers:

-

Incubate: Mix well and react for 15 minutes at Room Temperature (RT) .

Step 2: Conjugation to BSA

Critical Insight: The pH must be raised to >7.0 immediately upon mixing with protein to deprotonate the lysine amines (

-

Prepare Protein: Dissolve 2 mg of BSA in 1 mL of Conjugation Buffer (PBS, pH 7.2) .

-

Combine: Add the activated DNHPA solution slowly to the BSA solution while gently vortexing.

-

Incubate: React for 2 hours at RT or Overnight at 4°C.

-

Tip: Protect from light if the nitro-compound is photosensitive (common for nitro-aromatics).

-

Step 3: Purification

Unreacted DNHPA and byproducts (isourea) must be removed to prevent interference with downstream assays.

-

Equilibrate a Desalting Column (7K MWCO) with PBS.

-

Apply the reaction mixture to the column.

-

Centrifuge/Elute according to column specifications.

-

Collect the flow-through (Purified Conjugate). Discard the column (trapped small molecules).

Quality Control: Calculating Hapten Density

Trustworthiness: You cannot assume the reaction worked. You must quantify the Hapten-to-Protein Ratio (HPR).

Method: UV-Vis Absorbance

Because DNHPA contains nitro groups, it acts as a chromophore (likely absorbing between 300–400 nm), distinct from BSA’s peak at 280 nm.

-

Spectral Scan: Measure the absorbance of the conjugate from 200 nm to 500 nm.

-

Baseline: Measure the absorbance of pure BSA and pure DNHPA separately to determine their Extinction Coefficients (

).-

: Determine experimentally (dissolve known conc. of DNHPA in PBS and scan). Let's assume

-

: Determine experimentally (dissolve known conc. of DNHPA in PBS and scan). Let's assume

The Calculation (Beer-Lambert Law)

Simplified approximation (if hapten does not absorb at 280nm):

-

Calculate Protein Concentration:

-

Calculate Hapten Concentration:

-

Ratio:

Target Metrics:

-

Low Load: 5–10 haptens/BSA (Better for high-affinity antibody screening).

-

High Load: 15–25 haptens/BSA (Better for initial immune response induction).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation during activation | DNHPA is hydrophobic; pH shock. | Increase DMSO conc. (up to 30%); Ensure MES buffer is strictly pH 6.0 (not lower). |

| Precipitation during conjugation | Over-modification of BSA Lysines. | Reduce the molar excess of DNHPA (try 20:1 instead of 50:1). |

| Low HPR (< 2) | Hydrolysis of NHS-ester. | Work faster between activation and conjugation steps. Ensure buffers are fresh. |

| High HPR (> 30) | Aggregation or non-covalent binding. | Perform stringent purification (dialysis for 24h). Verify with SDS-PAGE (band shift). |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on zero-length crosslinking chemistry).

-

Thermo Fisher Scientific. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) Product Information and Protocol.

-

Sigma-Aldrich. Bovine Serum Albumin (BSA) Product Specification and Properties.

- Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.

Sources

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. standards.chromadex.com [standards.chromadex.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. oceanoptics.jp [oceanoptics.jp]

- 7. researchgate.net [researchgate.net]

- 8. bangslabs.com [bangslabs.com]

- 9. jascoinc.com [jascoinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development and Optimization of an Anti-DNP Antibody ELISA

Abstract & Introduction

The dinitrophenyl (DNP) group is the quintessential hapten model used in immunology to study antibody affinity maturation, class switching, and the physical chemistry of antigen-antibody interactions. Because DNP is a small molecule (<200 Da), it is non-immunogenic unless conjugated to a carrier protein (e.g., KLH, BSA).

Developing an ELISA to detect anti-DNP antibodies requires a specific strategic design to avoid "carrier effect" artifacts. This guide outlines a high-sensitivity Indirect ELISA protocol, emphasizing the "Mismatched Carrier Strategy" to ensure specificity for the hapten rather than the protein carrier.

Strategic Assay Design

The "Mismatched Carrier" Principle

To generate anti-DNP antibodies, animals are typically immunized with DNP-KLH (Keyhole Limpet Hemocyanin). KLH is highly immunogenic. Consequently, the antisera will contain:

-

Anti-DNP antibodies (Target).[1]

-

Anti-KLH antibodies (Off-target/Background).

-

Anti-Linker antibodies (Rare, but possible).

Critical Rule: Do NOT coat the ELISA plate with the same conjugate used for immunization.

By using DNP-BSA for coating, anti-KLH antibodies in the serum have no target to bind, ensuring that the signal generated is exclusively from anti-DNP antibodies.

Hapten Density (Epitope Density)

The molar ratio of DNP to protein (DNP:Protein ratio) on the coating antigen dramatically alters assay sensitivity:

-

Low Density (DNP

-BSA): Selectively detects high-affinity antibodies. Stringent binding conditions. -

High Density (DNP

-BSA): Detects total antibody (both high and low affinity). The high density allows bivalent binding (avidity), stabilizing low-affinity interactions.

Assay Principle & Workflow

The assay utilizes an indirect ELISA format.[3] The plate is coated with DNP-BSA. Serum samples containing anti-DNP antibodies bind to the immobilized hapten. A secondary antibody conjugated to HRP (Horseradish Peroxidase) detects the bound primary antibody.

Visualization: Assay Workflow

Figure 1: Indirect ELISA workflow emphasizing the mismatched carrier strategy (DNP-BSA coating) to isolate anti-hapten response.

Detailed Protocol

Reagents Preparation

| Reagent | Formulation | Scientist's Note |

| Coating Buffer | 0.05 M Carbonate-Bicarbonate, pH 9.6 | High pH aids hydrophobic interaction between protein and polystyrene. |

| Wash Buffer | PBS + 0.05% Tween-20 (PBS-T) | Tween-20 reduces non-specific hydrophobic binding. |

| Blocking Buffer | PBS + 1% Casein (or 2% Fish Gelatin) | Avoid BSA in blocker if coating with DNP-BSA to prevent masking. Casein is superior for hapten assays. |

| Diluent | PBS + 0.1% Casein + 0.05% Tween-20 | Matches blocking buffer matrix. |

| Stop Solution | 2N Sulfuric Acid ( | Acid shifts TMB absorption peak from 650nm (blue) to 450nm (yellow), increasing sensitivity 2-3x. |

Step-by-Step Procedure

Step 1: Coating

-

Dilute DNP-BSA to 2 µg/mL in Coating Buffer.

-

Add 100 µL/well to a 96-well High-Binding microplate (e.g., Nunc MaxiSorp).

-

Seal and incubate overnight at 4°C .

-

Insight: 4°C incubation yields more uniform coating than 37°C, reducing the "edge effect."

-

Step 2: Blocking

-

Aspirate coating solution.

-

Add 300 µL/well of Blocking Buffer.

-

Incubate 2 hours at Room Temperature (RT) .

-

Insight: The high volume (300 µL) ensures the upper walls of the well are blocked, preventing meniscus-related background.

-

Step 3: Sample Incubation

-

Wash plate 3 times with Wash Buffer (300 µL/well).

-

Add 100 µL/well of serum samples diluted in Diluent.

-

Titration: Start at 1:100 and serially dilute (1:3 or 1:5) down the plate.

-

-

Incubate 1 hour at RT .

Step 4: Secondary Antibody

-

Wash plate 4 times with Wash Buffer.

-

Add 100 µL/well of HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG) diluted 1:5,000 - 1:10,000.

-

Incubate 45 minutes at RT .

Step 5: Detection

-

Wash plate 5 times with Wash Buffer.[4] Ensure total liquid removal on the final wash (tap plate on paper towels).

-

Add 100 µL/well TMB Substrate.

-

Incubate 10-15 minutes in the dark. Watch for blue color development.

-

Add 50 µL/well Stop Solution. Color turns yellow.

-

Read absorbance at 450 nm immediately.

Validation: The Specificity Check (Inhibition Assay)

To prove the signal is truly anti-DNP and not non-specific binding, perform an Inhibition Test :

-

Pre-incubate the diluted serum with free DNP-Lysine (10 µM - 100 µM) for 30 mins.

-

Add this mixture to the DNP-BSA coated plate.

-

Result: If the signal drops significantly (>80%) compared to serum without free DNP, the binding is specific.

Troubleshooting & Optimization Logic

Visualization: Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing common anti-hapten ELISA failures.

Data Analysis: Estimating Affinity ( )

While Biacore (SPR) is the gold standard for kinetics, ELISA can estimate affinity using the Beatty Method [1].

Protocol:

-

Coat plate with two concentrations of antigen:

and -

Run serial dilutions of antibody for both coatings.[1]

-

Determine the antibody concentration

and -

Calculate Affinity Constant (

):

Where

References

-

Beatty, J. D., et al. (1987). "Measurement of monoclonal antibody affinity by non-competitive enzyme immunoassay." Journal of Immunological Methods, 100(1-2), 173-179.

-

Cold Spring Harbor Protocols. (2023). "Antibody Response by ELISA." CSH Protocols.

-

Thermo Fisher Scientific. (2023). "ELISA Troubleshooting Guide."

-

Jackson ImmunoResearch. (2023). "ELISA Guide: Optimization and Validation."

Sources

Precision Characterization of DNP-Protein Conjugate Molar Ratio

Application Note & Protocol Guide

Abstract & Strategic Importance

The 2,4-Dinitrophenyl (DNP) group is a classic hapten used to study antibody-antigen interactions and to generate anti-DNP antibodies. However, the efficacy of a DNP-protein conjugate (immunogen) is strictly governed by its Hapten-to-Protein (H/P) molar ratio .

-

Low Ratio (< 5 DNP/BSA): Often fails to elicit a robust immune response (poor immunogenicity).

-

Optimal Ratio (10–20 DNP/BSA): Typically yields high-titer, high-affinity IgG.

-

High Ratio (> 25 DNP/BSA): Can induce "epitope suppression" (immune tolerance) or cause the carrier protein to precipitate due to the neutralization of charged lysine residues (solubility issues).

This guide provides a multi-methodological workflow to determine the H/P ratio with high precision, moving beyond basic absorbance readings to include correction factors and orthogonal validation.

Principle of Operation

Characterization relies on distinguishing the signals of the hapten (DNP) and the carrier protein (e.g., BSA, KLH).

-

UV-Vis Spectroscopy (Gold Standard): DNP absorbs strongly at ~360 nm (yellow), a region where proteins have negligible absorbance. However, DNP also absorbs at 280 nm, interfering with protein quantification. We must mathematically "uncouple" these signals using a Correction Factor (CF).

-

MALDI-TOF MS (High-Resolution): Measures the mass shift of the intact conjugate compared to the native protein. This is the most accurate method as it is independent of extinction coefficients.

-

TNBS Assay (Indirect): Quantifies free primary amines (lysines) before and after conjugation. The loss of amines corresponds to DNP attachment.

Workflow Visualization

The following diagram outlines the logical flow for characterizing DNP conjugates, ensuring no step is overlooked.

Caption: Logical workflow for determining DNP:Protein ratio. UV-Vis is the primary path; MALDI-TOF is confirmatory.

Method 1: UV-Vis Spectroscopy (The Standard Protocol)

This method is rapid and non-destructive. However, it requires strict adherence to pH control due to the pH-dependent absorbance of the DNP chromophore.